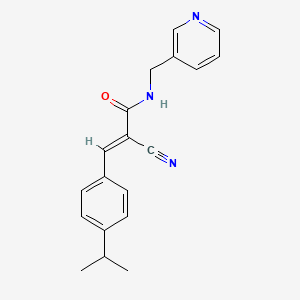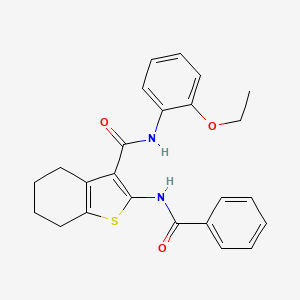![molecular formula C14H13N3O2 B11668353 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide CAS No. 315201-99-1](/img/structure/B11668353.png)
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(4-hydroxyphényl)éthylidène]pyridine-2-carbohydrazide est un composé chimique qui appartient à la classe des bases de Schiff. Les bases de Schiff sont des composés généralement formés par la condensation d'amines primaires avec des composés carbonylés. Ce composé particulier est dérivé de la réaction entre la 4-hydroxyacetophénone et la pyridine-2-carbohydrazide. Il a suscité un intérêt dans divers domaines de recherche en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(1E)-1-(4-hydroxyphényl)éthylidène]pyridine-2-carbohydrazide implique généralement la réaction de condensation entre la 4-hydroxyacetophénone et la pyridine-2-carbohydrazide. La réaction est généralement effectuée dans un solvant d'éthanol avec une quantité catalytique d'acide acétique glacial. Le mélange est chauffé à reflux pendant plusieurs heures, puis refroidi à température ambiante et cristallisé pour obtenir le produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, pour maximiser le rendement et la pureté. La production industrielle pourrait également incorporer des réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(1E)-1-(4-hydroxyphényl)éthylidène]pyridine-2-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones correspondantes.
Réduction : Le groupe imine peut être réduit pour former des amines secondaires.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes (Cl₂, Br₂) ou les agents nitrants (HNO₃).
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines secondaires.
Substitution : Composés aromatiques halogénés ou nitrés.
Applications de la recherche scientifique
N'-[(1E)-1-(4-hydroxyphényl)éthylidène]pyridine-2-carbohydrazide a été exploré pour diverses applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour son activité antituberculeuse.
Mécanisme d'action
Le mécanisme d'action de N'-[(1E)-1-(4-hydroxyphényl)éthylidène]pyridine-2-carbohydrazide implique son interaction avec des cibles biologiques. Par exemple, il a été démontré qu'il inhibait la protéase NS2B-NS3 du virus de la dengue, qui est cruciale pour la réplication virale. Le composé se lie au site actif de la protéase, empêchant ainsi le clivage des polyprotéines virales et inhibant la réplication virale .
Applications De Recherche Scientifique
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-tubercular activity.
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with biological targets. For instance, it has been shown to inhibit the NS2B-NS3 protease of the Dengue virus, which is crucial for viral replication. The compound binds to the active site of the protease, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Composés similaires
N'-[(1E)-1-(2,4-dihydroxyphényl)éthylidène]pyridine-4-carbohydrazide : Structure similaire mais avec des groupes hydroxyle supplémentaires.
N'-[(1E)-1-(5-chloro-2-hydroxyphényl)éthylidène]thiophène-2-carbohydrazide : Contient un cycle thiophène au lieu d'un cycle pyridine.
Unicité
N'-[(1E)-1-(4-hydroxyphényl)éthylidène]pyridine-2-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un groupe hydroxyle sur le cycle phényle et la partie pyridine-2-carbohydrazide. Ces éléments structurels contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
315201-99-1 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-5-7-12(18)8-6-11)16-17-14(19)13-4-2-3-9-15-13/h2-9,18H,1H3,(H,17,19)/b16-10+ |
Clé InChI |
WQKUOSBBLVUWOD-MHWRWJLKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)O |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668308.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)


![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11668318.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668325.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11668335.png)
![2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11668341.png)
